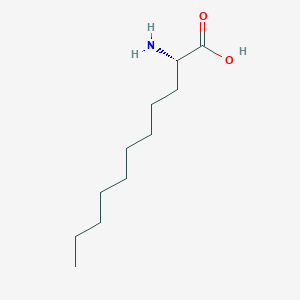

(S)-2-Aminoundecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminoundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUJDLTAYUWCO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for S 2 Aminoundecanoic Acid

Chemo-Enzymatic Approaches to Chiral Long-Chain Alpha-Amino Acids

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations, providing an efficient route to enantiopure amino acids. A prominent strategy is the kinetic resolution of racemic α-amino acid amides. iupac.org

This process typically involves two key steps:

Chemical Synthesis: A racemic mixture of 2-aminoundecanoic acid amide is first synthesized through conventional organic chemistry methods.

Enzymatic Hydrolysis: The racemic amide is then subjected to an L-specific aminopeptidase (B13392206) or amidase. These enzymes selectively catalyze the hydrolysis of the (S)-enantiomer of the amide to the corresponding (S)-2-aminoundecanoic acid, leaving the (R)-amide unreacted.

Enzymes such as aminopeptidase from Pseudomonas putida and L-amidase from Mycobacterium neoaurum have been effectively used for the resolution of various α-amino acid amides. iupac.org The desired (S)-acid can then be separated from the unreacted (R)-amide based on their different physical and chemical properties.

To overcome the theoretical 50% yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. nih.govqut.edu.au In a DKR, the enzymatic resolution is combined with an in-situ racemization of the unreacted enantiomer. nih.gov For the synthesis of this compound, this would involve:

An L-specific amidase for the selective hydrolysis of the (S)-amide.

A racemase, such as α-amino-ε-caprolactam racemase, that continuously converts the unreacted (R)-2-aminoundecanoic acid amide back into the racemic mixture. nih.gov

This concurrent process allows the racemic starting material to be theoretically converted entirely into the desired (S)-amino acid, leading to product yields greater than 90% and high enantiomeric excess. nih.govqut.edu.au

| Enzyme Type | Source Organism (Example) | Role in Synthesis |

| Aminopeptidase | Pseudomonas putida | Stereoselective hydrolysis of (S)-amino acid amides |

| L-Amidase | Mycobacterium neoaurum | Stereoselective hydrolysis of (S)-amino acid amides |

| Racemase | Achromobacter obae | Racemization of the unreacted (R)-amide in DKR |

Organic Synthesis Routes for Enantiopure Alpha-Amino Acids

De novo organic synthesis provides direct access to enantiopure α-amino acids without a resolution step. These methods often rely on asymmetric reactions where a chiral catalyst or auxiliary directs the formation of the desired stereoisomer.

One applicable method for long-chain α-amino acids is palladium-catalyzed amidocarbonylation . rsc.org This reaction constructs the amino acid backbone from an aldehyde, an amide, and carbon monoxide. For this compound, the synthesis would start from decanal. The process works under relatively mild conditions and has been used to prepare various N-acyl amino acids with long alkyl chains. rsc.org The use of a chiral ligand on the palladium catalyst can induce asymmetry, leading to an enantiomerically enriched product.

Another powerful technique is the asymmetric Strecker synthesis . This classic method for synthesizing amino acids can be rendered enantioselective by using a chiral auxiliary. A p-toluenesulfinylimine, for example, can be used to induce chirality during the addition of cyanide to an imine derived from decanal. nih.gov This approach has proven effective for creating α-amino acids with branched side chains and is applicable to the synthesis of aliphatic amino acids. nih.gov

General strategies for asymmetric synthesis also include:

Alkylation of chiral glycine (B1666218) enolate equivalents: A chiral auxiliary, often derived from a natural product, is attached to a glycine molecule. The resulting complex is then deprotonated to form a chiral enolate, which can be alkylated with a nonyl halide (e.g., 1-bromononane). Subsequent removal of the chiral auxiliary yields the enantiopure this compound.

Catalytic enantioselective reduction: A prochiral precursor, such as an α-keto acid or an N-acylamino acrylate, can be reduced using a chiral catalyst. For instance, the catalytic enantioselective reduction of an α-trichloromethyl ketone precursor using a chiral oxazaborolidine catalyst is a general and effective method for producing a wide range of α-amino acids. organic-chemistry.org

| Synthetic Route | Key Precursors | Key Reagents/Catalysts |

| Amidocarbonylation | Decanal, Amide, CO | Palladium catalyst with chiral ligand |

| Asymmetric Strecker Synthesis | Decanal, Cyanide source | Chiral sulfinylimine auxiliary |

| Catalytic Reduction | α-Keto acid or derivative | Chiral catalyst (e.g., chiral oxazaborolidine) |

Resolution Strategies for Racemic 2-Aminoundecanoic acid Precursors

Classical resolution remains a widely used and scalable method for obtaining enantiopure compounds. libretexts.orgsigmaaldrich.com This strategy involves separating a racemic mixture (a 50:50 mixture of two enantiomers) by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

For the resolution of racemic 2-aminoundecanoic acid, a common approach is the formation of diastereomeric salts . libretexts.org

The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethanamine. libretexts.org

This reaction produces a mixture of two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base].

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent.

The crystallized salt is physically separated, and the pure this compound is then regenerated by treating the salt with a strong acid to remove the chiral base. libretexts.org

Alternatively, a racemic base can be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org

Another resolution technique involves the formation of diastereomeric esters . tcichemicals.com The racemic 2-aminoundecanoic acid can be esterified with a chiral alcohol, such as menthol. The resulting diastereomeric esters can then be separated by chromatography. tcichemicals.com Subsequent hydrolysis of the separated ester yields the enantiomerically pure amino acid.

| Resolving Agent Type | Example Resolving Agent | Diastereomer Type Formed | Separation Method |

| Chiral Base | (R)-1-Phenylethanamine, Brucine | Salt | Fractional Crystallization |

| Chiral Acid | (+)-Tartaric Acid, (-)-Mandelic Acid | Salt | Fractional Crystallization |

| Chiral Alcohol | Menthol | Ester | Chromatography |

Chemical Derivatization and Structural Modification of S 2 Aminoundecanoic Acid

Synthesis of Symmetric Alpha-Amino Acid Derivatives for Peptide and Functional Molecule Construction

Symmetric α-amino acid derivatives are valuable precursors for creating molecules with unique structural features, such as dimer-type peptides or intramolecularly linked peptides. researchgate.netrsc.org These derivatives can also serve as key intermediates in the total synthesis of natural products and other functional molecules. researchgate.netrsc.org The synthesis of these symmetric structures requires specific organic synthesis strategies to achieve the desired molecular architecture. researchgate.net

While the direct synthesis of symmetric derivatives starting from (S)-2-Aminoundecanoic acid is not extensively detailed in the provided literature, the principles of creating such molecules often involve dimerization strategies. For instance, dimer peptides can be formed by linking two amino acid units. frontiersin.org This can be achieved through various conjugation methods, such as forming amide bonds between the amino and carboxyl groups of two this compound molecules or by using a linker to create a C-terminal or N-terminal dimer. frontiersin.org Such symmetric structures are explored to enhance biological activity or create novel materials. researchgate.netfrontiersin.org

Incorporation into Modified Peptides and Analogues

A key application of this compound is its incorporation into peptides to enhance their biological activity, primarily by increasing their lipophilicity and affinity for cell membranes. A notable example is the modification of anoplin (B1578421), a small antimicrobial peptide (AMP) from wasp venom. nih.govnih.gov

To improve the membrane affinity of anoplin without compromising its essential positively charged residues, researchers synthesized this compound and incorporated it at various positions within the peptide sequence. frontiersin.orgnih.govnih.gov These lipophilic anoplin analogues demonstrated significantly greater activity against both Escherichia coli and Staphylococcus aureus compared to the native peptide. nih.gov Crucially, this enhancement in antimicrobial potency was achieved while maintaining selectivity for microbial membranes, a significant advantage over simple N-terminal acylation which often leads to a loss of selectivity. nih.gov The length of the lipophilic alkyl chain is a critical factor for the bioactivity of such lipopeptides. frontiersin.orgnih.gov

The table below summarizes the findings for anoplin analogues where native amino acids were substituted with this compound (Aun).

| Analogue | Original Residue | Position of Substitution | Observed Effect on Activity |

| [Aun2]-anoplin | Leucine (Leu) | 2 | Enhanced antimicrobial activity against E. coli and S. aureus. nih.govnih.gov |

| [Aun6]-anoplin | Isoleucine (Ile) | 6 | Enhanced antimicrobial activity against E. coli and S. aureus. nih.govnih.gov |

| [Aun10]-anoplin | Leucine (Leu) | 10 | Enhanced antimicrobial activity against E. coli and S. aureus. nih.govnih.gov |

Conjugation Strategies Utilizing the Amino and Carboxyl Functionalities

The bifunctional nature and the long aliphatic chain of aminoundecanoic acid derivatives make them excellent candidates for use as linkers or spacers in the design of complex molecular architectures. ucl.ac.ukresearchgate.net The related 11-aminoundecanoic acid has been successfully used as a spacer to conjugate madecassic acid with silybin, creating novel compounds with enhanced cytotoxic effects on liver cancer cells. ucl.ac.uk In this application, the amino acid acts as a bridge, connecting two different molecular entities. ucl.ac.uk

Development of Non-Natural Amino Acid Derivatives for Enhanced Molecular Functionality

This compound serves as a scaffold for the synthesis of other, more complex non-natural amino acids designed for specific functions. nih.gov The development of these derivatives is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.govgoogle.com General synthetic methods for creating unnatural amino acids include asymmetric synthesis and diastereoselective approaches, which allow for precise control over the stereochemistry of the final product. qyaobio.com

A compelling example is the development of conformationally restricted negamycin (B1678013) derivatives for treating genetic diseases caused by nonsense mutations. nih.gov Researchers introduced L-α-aminoundecanoic acid (Aund), an equivalent of this compound, into a negamycin derivative (TCP-112). The resulting compound, TCP-1109, exhibited a tenfold increase in readthrough activity compared to the parent compound, negamycin. nih.gov This demonstrates how derivatization with this compound can dramatically enhance the desired biological function of a molecule. nih.gov

The table below details the structure-activity relationship (SAR) study of related negamycin derivatives.

| Compound | Structural Modification | Relative Readthrough Activity |

| TCP-107 | Parent compound with a longer carbon chain. | Baseline |

| TCP-112 | Derivative with a shorter carbon chain than TCP-107. | 2x more active than TCP-107. nih.gov |

| TCP-1109 | TCP-112 with L-α-aminoundecanoic acid (Aund) at the 3-amino position. | 10x more potent than negamycin. nih.gov |

| TCP-306 | A derivative acylated by L-α-aminoundecanoic acid. | ~3x higher activity than its parent compound (TCP-304). nih.gov |

Applications of S 2 Aminoundecanoic Acid and Its Derivatives in Advanced Materials Science

Role as Monomeric Units in Polymeric Systems

The bifunctional nature of (S)-2-aminoundecanoic acid, possessing both a carboxylic acid and an amine group, allows it to act as a monomer in polymerization reactions, leading to the formation of polyamides and related copolymers. The long aliphatic chain is a key feature that influences the physical and chemical properties of the resulting polymers.

This compound and its derivatives are utilized in the synthesis of bio-based polyamides. A prominent example is Polyamide 11 (PA 11), which is produced from 11-aminoundecanoic acid derived from castor oil. polymerinnovationblog.comresearchgate.net While PA 11 itself is not readily biodegradable, the incorporation of amino acid monomers with long aliphatic chains into polymer backbones is a strategy being explored for creating biodegradable poly(ester amides) (PEAs). nih.govresearchgate.net The ester linkages in the PEA backbone are susceptible to hydrolysis, contributing to the material's degradability.

The synthesis of these biodegradable polymers can be achieved through various polycondensation methods. For instance, amino acid-based poly(ester amides) with pendant amine groups have been prepared through a two-step reaction involving ring-opening polymerization and subsequent solution polycondensation. nih.gov The properties of the resulting polymers can be tailored by adjusting the monomer feed ratios.

| Polymer Type | Monomers | Synthesis Method | Key Properties |

| Bio-based Polyamide | 11-Aminoundecanoic acid | Melt Polycondensation | High impact strength, low moisture absorption polymerinnovationblog.comresearchgate.net |

| Biodegradable Poly(ester amide) | Amino acids (e.g., L-lysine, L-phenylalanine), diols, dicarboxylic acids | Solution Polycondensation | Pendant functional groups, tailored degradation rates nih.gov |

Polyetheresteramides (PEEAs) are a class of thermoplastic elastomers that combine the flexibility of polyethers with the mechanical strength of polyamides. The incorporation of long-chain amino acids like aminoundecanoic acid can influence the properties of these copolymers. While specific research on this compound in PEEAs is not extensively documented in the provided results, the synthesis of random unsaturated/saturated poly(ether ester amide)s has been demonstrated using solution polycondensation of diamine salts with active esters of dicarboxylic acids. mdpi.com This synthetic approach allows for the potential inclusion of monomers derived from this compound to tailor the copolymer's properties, such as hydrophobicity and biodegradability. The general structure of these copolymers involves alternating ether and ester-amide linkages. researchgate.netmdpi.com

Self-Assembly of Amphiphilic Structures Enabled by Long-Chain Amino Acids

The amphiphilic character of this compound, arising from its polar head group (amine and carboxylic acid) and long nonpolar alkyl tail, drives its self-assembly into various supramolecular structures in different solvents. nih.govmdpi.com This behavior is fundamental to its application in creating low molecular weight gelators and micellar systems.

Derivatives of long-chain amino acids, including 11-aminoundecanoic acid, have been shown to be effective low molecular weight gelators (LMWGs). researchgate.netrsc.org These molecules can self-assemble in liquids to form three-dimensional networks, leading to the gelation of the solvent. The self-assembly is driven by non-covalent interactions such as hydrogen bonding between the amide and carboxylic acid groups, and van der Waals forces between the long alkyl chains. mdpi.comnih.gov

The gelation ability can be tuned by modifying the molecular structure, for instance, by N-acylation. N-lauroyl-11-aminoundecanoic acid has been reported as an efficient gelator for both organic solvents and water. researchgate.net The chirality of the amino acid can also play a crucial role in the morphology of the self-assembled structures. mdpi.com

| Gelator System | Solvent | Driving Forces for Self-Assembly | Resulting Structure |

| N-Lauroyl-11-aminoundecanoic acid | Organic solvents, Water | Hydrogen bonding, van der Waals interactions | Fibrillar network researchgate.net |

| Chiral bis(amino acid) oxalamides | Various organic solvents | Hydrogen bonding, π-π stacking | Helical fibers nih.govmdpi.com |

In aqueous environments, amphiphilic molecules like this compound derivatives can self-assemble into micelles above a critical micelle concentration (CMC). acs.org In these structures, the hydrophobic tails aggregate to form a core, while the hydrophilic head groups are exposed to the aqueous phase. nih.gov

The long undecanoyl chain of this compound significantly contributes to the hydrophobicity of the molecule. The balance between the hydrophilic head and the hydrophobic tail (hydrophilic-lipophilic balance, HLB) determines the characteristics of the resulting micelles, such as their size, shape, and stability. nih.gov By chemically modifying the head group or incorporating the amino acid into larger amphiphilic structures like peptide amphiphiles, the hydrophobicity and, consequently, the properties of the micellar system can be precisely tuned. nih.govnih.gov This tunability is crucial for applications such as drug delivery, where the hydrophobic core of the micelle can encapsulate nonpolar drugs. mdpi.comnih.gov

Functional Material Integration: Chiral Capping Agents and Thin Film Assemblies

The functional groups of this compound allow it to act as a surface-active or "capping" agent in the synthesis of nanomaterials and the formation of thin films. nih.govmdpi.com Capping agents play a critical role in controlling the growth, stability, and surface properties of nanoparticles. nih.govresearchgate.net

Specifically, 11-aminoundecanoic acid has been used as a capping agent for titanium dioxide (TiO2) nanoparticles. wpmucdn.comelsevier.com The carboxylic acid group can bind to the surface of the metal oxide nanoparticle, while the long alkyl chain and terminal amine group provide a functional surface. These capped nanoparticles can then be used as building blocks for the layer-by-layer self-assembly of ultrathin films. wpmucdn.com For example, composite multilayers have been prepared by alternately depositing 11-aminoundecanoic acid-capped TiO2 nanoparticles and a positively charged polyelectrolyte. wpmucdn.com The chirality of this compound can introduce chiral recognition sites on the surface of the material, which is of interest for applications in enantioselective separations and sensing. The ability to form ordered thin films is also being explored in the context of continuous-flow assembly lines for chemical synthesis. escholarship.org

| Nanoparticle | Capping Agent | Assembly Method | Application |

| Titanium Dioxide (TiO2) | 11-Aminoundecanoic acid | Layer-by-layer self-assembly | Electroactive devices (Schottky diode) wpmucdn.comelsevier.com |

Development of Ultrathin Films via Layer-by-Layer Self-Assembly

The fabrication of ultrathin films with precisely controlled architecture at the nanoscale is a cornerstone of advanced materials science. The layer-by-layer (LbL) self-assembly technique has emerged as a powerful and versatile method for constructing such films. This method involves the sequential adsorption of complementary species onto a substrate, leading to the formation of a multilayered structure with tailored properties. Within this context, chiral molecules, particularly amino acids and their derivatives, are of significant interest due to their inherent ability to form ordered supramolecular structures. This compound, with its chiral center, amino and carboxyl functional groups, and a long hydrophobic alkyl chain, presents a compelling candidate for the construction of sophisticated ultrathin films through LbL assembly.

The fundamental principle of LbL assembly relies on the alternating deposition of materials that have an affinity for each other. In the case of this compound, the assembly process can be driven by a variety of intermolecular interactions. The amino and carboxylic acid groups can be ionized to carry positive and negative charges, respectively, allowing for electrostatic interactions to be the primary driving force for layer formation. By adjusting the pH of the deposition solutions, the charge of the this compound molecules can be controlled, enabling their assembly with oppositely charged polyelectrolytes or other functional molecules.

Beyond electrostatic interactions, the structure of this compound offers other crucial interactions for self-assembly. The long undecyl chain introduces the potential for significant van der Waals forces and hydrophobic interactions between adjacent molecules and layers. nih.govresearchgate.net These interactions can contribute to the formation of highly ordered and stable film structures. Furthermore, the amino and carboxyl groups are capable of forming strong hydrogen bonds, which can further stabilize the multilayered assembly and influence the packing of the molecules within each layer. nih.gov

The chirality of this compound is a key feature that can be exploited in the LbL assembly process to create films with unique chiroptical or enantioselective properties. The stereospecific interactions of the chiral centers can lead to the formation of helical or other complex supramolecular structures within the film. Such chiral architectures are highly sought after for applications in chiral recognition, catalysis, and optics.

While direct and extensive research specifically detailing the layer-by-layer self-assembly of this compound for ultrathin films is not widely present in publicly available literature, the principles of supramolecular chemistry and the known behavior of similar long-chain amino acids and their derivatives provide a strong basis for predicting their behavior in LbL assembly. For instance, studies on N-acyl amino acids have demonstrated their propensity to form organized supramolecular structures. researchgate.net Similarly, research on the self-assembly of 11-aminoundecanoic acid, an isomer, has shown its utility in forming self-assembled monolayers and participating in the construction of multilayered films, albeit often as a capping agent for nanoparticles. wpmucdn.com These related studies underscore the potential of long-chain amino acids in creating ordered thin films.

A hypothetical LbL process for this compound could involve the following steps:

Substrate Preparation: A suitable substrate (e.g., silicon wafer, quartz, or gold) is cleaned and functionalized to present a charged surface.

First Layer Deposition: The substrate is immersed in a solution containing a positively charged polymer (polycation). The polycation adsorbs onto the negatively charged substrate, reversing the surface charge.

Rinsing: The substrate is rinsed to remove any non-adsorbed polycation.

Second Layer Deposition: The substrate is then immersed in a solution of this compound at a pH where the carboxylic acid group is deprotonated (negatively charged). The this compound molecules adsorb onto the positively charged polycation layer.

Rinsing: The substrate is again rinsed to remove excess amino acid.

By repeating these steps, a multilayered film of (polycation/(S)-2-aminoundecanoic acid)n can be constructed. The thickness and properties of the resulting film would be dependent on the number of deposition cycles, the pH and ionic strength of the solutions, and the specific polycation used.

The resulting ultrathin films could be characterized by a variety of techniques to understand their structure and properties. Ellipsometry and atomic force microscopy (AFM) could be used to determine the film thickness and surface morphology. X-ray diffraction (XRD) could provide insights into the molecular packing and layered structure. Circular dichroism (CD) spectroscopy would be essential for probing the chiral organization within the film.

While specific experimental data for the LbL assembly of this compound is not available to populate a detailed data table, the table below conceptualizes the expected influence of key parameters on the properties of the resulting ultrathin films, based on established principles of LbL assembly and the behavior of analogous molecules.

| Deposition Time | Influences the extent of adsorption in each step, which can affect layer thickness and completeness. |

Supramolecular Chemistry and Molecular Recognition of S 2 Aminoundecanoic Acid Systems

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The long aliphatic chain of (S)-2-Aminoundecanoic acid is well-suited for inclusion within the hydrophobic cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. These hosts act as molecular containers, encapsulating the "guest" molecule. The binding is primarily driven by the hydrophobic effect, where the exclusion of water molecules from the host's cavity and from around the guest's alkyl chain leads to a thermodynamically favorable state.

While specific studies on the (S)-2-amino isomer are limited, extensive research on the closely related 11-aminoundecanoic acid provides a strong model for understanding these interactions. chemrxiv.org In this analogue, the long C11 chain threads through the macrocycle, while the terminal amino group can interact with the hydrophilic portals of the host. For this compound, the amino and carboxylic acid groups at the 2-position would remain at the portal of the macrocycle, influencing the orientation and stability of the resulting complex.

Studies show that 11-aminoundecanoic acid can form stable complexes with α-cyclodextrin, β-cyclodextrin, and cucurbit kisti.re.kruril (CB kisti.re.kr). chemrxiv.org These host-guest systems serve as foundational units, or building blocks, for creating more complex supramolecular polymers and assemblies. chemrxiv.org

The stability and energetics of host-guest complex formation are quantified by thermodynamic parameters obtained through techniques like calorimetric titration. researchgate.net These experiments measure the association constant (Kₐ), and the changes in enthalpy (ΔH°) and entropy (ΔS°) upon complexation.

For the model compound 11-aminoundecanoic acid, thermodynamic data reveal the nature of the binding forces. The complexation with α-cyclodextrin is primarily driven by a favorable enthalpy change, indicating strong van der Waals interactions between the alkyl chain and the cyclodextrin (B1172386) cavity. acs.org

Below is a table of thermodynamic data for the 1:1 complexation of 11-aminoundecanoic acid with various macrocyclic hosts in aqueous solution.

| Host Molecule | Guest Molecule | log Kₐ | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| α-Cyclodextrin | 11-Aminoundecanoic acid | 3.33 | -28.9 | -9.9 |

| β-Cyclodextrin | 11-Aminoundecanoic acid | 3.82 | -10.9 | 10.9 |

| Cucurbit kisti.re.kruril | 11-Aminoundecanoic acid | 3.25 | -27.5 | -9.1 |

Data sourced from a thermodynamic study by Buschmann, Mutihac, and Schollmeyer (2006) as cited in related literature. chemrxiv.orgresearchgate.net

Interactive Data Table

The data shows that complexation with β-cyclodextrin is entropically driven, likely due to the significant release of ordered water molecules. In contrast, the interactions with α-cyclodextrin and cucurbit kisti.re.kruril are enthalpically driven, suggesting a tighter fit and more favorable van der Waals contacts. The stability constants (log Kₐ) are all high, indicating strong binding in all three host systems.

The solvent plays a critical role in supramolecular chemistry, as it can mediate or compete with the non-covalent interactions that drive self-assembly. acs.org For the complexation of an amphiphilic molecule like this compound, the solvent environment is paramount.

In aqueous solutions, the hydrophobic effect is the dominant driving force for the insertion of the undecyl chain into a macrocyclic cavity. nih.gov Polar protic solvents, like water, are poor solvents for the alkyl chain, thus promoting its sequestration within the nonpolar interior of the host.

In non-polar organic solvents, the hydrophobic effect is diminished. Instead, interactions such as hydrogen bonding and dipole-dipole forces become more influential. For instance, the formation of hydrogen bonds between the amino acid headgroup and the host's portals might become a more significant contributor to complex stability. Conversely, a solvent that can form strong hydrogen bonds may compete with these interactions, potentially destabilizing the host-guest assembly. The choice of solvent can therefore be used to control or switch the state of a supramolecular system. nih.gov

Chiral Induction and Self-Organization in Supramolecular Architectures

The presence of a stereocenter at the α-carbon of this compound is a crucial feature for directing the formation of chiral supramolecular structures. Chiral induction is the process by which chirality at the molecular level is transferred to the macroscopic or supramolecular level.

When molecules of this compound self-assemble, the specific stereochemistry dictates a preferred packing arrangement. This can lead to the formation of ordered aggregates with a distinct handedness, such as helical fibers, twisted ribbons, or chiral vesicles. This process of spontaneous organization into stable, well-defined structures is known as self-assembly. ajd.czest.pl The combination of hydrogen bonding between the amino acid headgroups and hydrophobic interactions between the long alkyl tails drives this assembly. The chirality of the individual molecules prevents the formation of a simple, achiral bilayer, forcing the structure to adopt a twisted or helical morphology to accommodate the stereospecific interactions.

Studies on similar long-chain amino acid derivatives have shown their ability to act as low-molecular-weight gelators, forming extensive networks of self-assembled fibrillar structures that can immobilize solvents. The specific (S)-configuration of 2-aminoundecanoic acid would be expected to induce a specific helical sense in such gel networks.

Design of Mechanically Interlocked Molecules and Molecular Machines Incorporating Long-Chain Amino Acids

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where components are linked topologically without a covalent bond. researchgate.net Arotaxane, for example, consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle to prevent dethreading. These molecules are prototypes for artificial molecular machines, as the wheel can often move along the axle in response to external stimuli.

Long-chain amino acids like this compound are excellent candidates for the axle component. The host-guest complexes formed with cyclodextrins or cucurbiturils serve as the precursor to these structures. By chemically modifying the ends of the amino acid after it has been threaded through the macrocycle, stoppers can be attached to form a permanent rotaxane.

The work on 11-aminoundecanoic acid has demonstrated that its complexes with CB kisti.re.kr, α-cyclodextrin, and β-cyclodextrin are effective building blocks for creating such polymers and polyrotaxanes. chemrxiv.org The long alkyl chain acts as the axle, and the macrocycle acts as the wheel. By linking these rotaxane units together, a polyrotaxane can be formed. The chirality of this compound could impart unique, stimulus-responsive properties to such molecular machines, where the position or movement of the wheel could be influenced by chiral recognition events.

Biocatalysis and Enzymatic Transformations Involving Alpha Aminoundecanoic Acid

Multi-Enzyme Cascade Systems for Long-Chain Amino Acid Production from Renewable Resources

Multi-enzyme cascade reactions are a powerful strategy for synthesizing complex molecules from simple, renewable starting materials. sciepublish.com These systems mimic natural metabolic pathways by combining multiple enzymes in a single pot to perform sequential reactions, which can improve efficiency and reduce waste. frontiersin.org The production of long-chain amino acids and their precursors, such as ω-aminoundecanoic acid, has been successfully demonstrated using renewable feedstocks like vegetable oils. sciepublish.comresearchgate.net

A notable example is the synthesis of C11 bifunctional chemicals, such as 11-aminoundecanoic acid, from ricinoleic acid, the primary component of castor oil. sciepublish.comrsc.org One chemoenzymatic pathway involves the biotransformation of ricinoleic acid into an ester intermediate using recombinant Escherichia coli cells. These cells are engineered to express two key enzymes: an alcohol dehydrogenase (ADH) and a Baeyer–Villiger monooxygenase (BVMO). rsc.orgmdpi.com The ADH oxidizes the hydroxyl group of ricinoleic acid, and the BVMO then cleaves the carbon chain to form an ester. mdpi.com This bio-derived intermediate can subsequently be converted through chemical steps to 11-hydroxyundecanoic acid, which is a direct precursor to 11-aminoundecanoic acid. rsc.orgmdpi.com Such cascade systems can achieve high product concentrations and volumetric productivity, making them a viable route for industrial production. rsc.org

Table 1: Chemoenzymatic Cascade for 11-Aminoundecanoic Acid Precursor from Ricinoleic Acid rsc.orgmdpi.com

| Step | Reaction | Catalyst | Substrate | Product |

|---|---|---|---|---|

| 1 | Oxidation | Alcohol Dehydrogenase (ADH) from Micrococcus luteus | Ricinoleic acid | 12-Ketooleic acid |

| 2 | Baeyer-Villiger Oxidation | Baeyer–Villiger Monooxygenase (BVMO) from Pseudomonas putida | 12-Ketooleic acid | Ester intermediate (undec-10-enoic acid, 1-heptyl ester) |

| 3 | Chemical Conversion | Hydrogenation and Hydrolysis | Ester intermediate | 11-Hydroxyundecanoic acid |

Further enzymatic steps can convert the terminal hydroxyl group into an amino group, completing the synthesis of the ω-amino acid. sciepublish.com The development of these one-pot systems, often enhanced with cofactor regeneration cycles, is crucial for making the production of bio-based polyamides like Nylon-11 economically and environmentally sustainable. sciepublish.comnih.gov

Enzymatic Derivatization and Modification of Long-Chain Amino Acids

Enzymes can be used not only to synthesize but also to modify long-chain amino acids, creating novel derivatives with specific functionalities. These modifications can lead to the production of advanced biomaterials and functional polymers. mdpi.com Enzymatic polymerization, for instance, allows for the incorporation of amino acid units into polyester (B1180765) chains, which can improve the biomedical properties of the resulting material, such as enhancing interactions with cells or allowing for subsequent functionalization with drugs. mdpi.com

Lipases, for example, have been used to catalyze the ring-opening polymerization of ε-caprolactam, using amino acids as initiators. mdpi.com This process can yield polycaprolactone (B3415563) chains end-capped with amino acids. Such functionalized polyesters are of great interest for biomedical applications. mdpi.com

Furthermore, chemoenzymatic strategies are employed to create a wide range of non-canonical amino acids. nih.gov These methods combine the selectivity of enzymes with the versatility of chemical reactions. For example, enzymes like EDDS lyase can catalyze the specific addition of an amine to a substrate, a reaction that can be integrated into a one-pot synthesis to produce complex amino acid structures. nih.gov

Substrate Development for Enzyme Activity Assays

Enzyme assays are essential laboratory methods for measuring the rate of enzymatic reactions and are fundamental to studying enzyme kinetics. thermofisher.comthermofisher.com The accuracy and specificity of these assays depend heavily on the substrate used. thermofisher.com Developing specific substrates is crucial for isolating and studying the activity of a particular enzyme.

For enzymes that act on long-chain amino acids, the substrate must be designed to be recognized and processed by the enzyme's active site. The molecular structure of the substrate is key. For instance, studies on plant α-glucosidases have shown that specific amino acid residues within the enzyme create binding subsites that recognize the length of the substrate chain. nih.gov This principle applies to enzymes that process long-chain amino acids, where the aliphatic chain of a molecule like (S)-2-Aminoundecanoic acid would need to fit into a corresponding hydrophobic pocket in the enzyme.

Modern enzyme assays often use substrates that produce a measurable signal upon reaction, such as a change in fluorescence or absorbance. thermofisher.com For example, FRET-quenched fluorophores can be attached to a peptide linker that is cleaved by a specific enzyme, resulting in a detectable fluorescence signal. nih.gov In the context of long-chain amino acids, a synthetic substrate could be designed where the amino acid is linked to a reporter molecule. The cleavage of this substrate by the target enzyme would release the reporter, allowing for the quantification of enzyme activity. thermofisher.comnih.gov The development of such tailored substrates is critical for discovering new enzymes and characterizing their function.

Non-Enzymatic Acylation Mechanisms Relevant to Amino Acid Reactivity

While enzymes catalyze specific reactions, amino acids can also undergo chemical modifications without enzymatic involvement. Non-enzymatic acylation is a significant post-translational modification that occurs through the direct chemical reaction between a reactive acyl donor and a nucleophilic amino acid residue, typically the ε-amino group of lysine. nih.govresearchgate.net This process is relevant to any molecule with a reactive amine, including free amino acids like this compound.

The primary mechanism involves the nucleophilic attack of the deprotonated amine group on the carbonyl carbon of a reactive acyl species, most commonly an acyl-CoA thioester. researchgate.net This reaction forms a stable amide bond and is dependent on factors such as the local concentration of the acyl-CoA, the pKa of the amine group, and the ambient pH. researchgate.netresearchgate.net Certain acyl-CoA species, such as succinyl-CoA and HMG-CoA, are particularly reactive and can acylate proteins non-enzymatically at a significant rate. bohrium.com

Other non-enzymatic acylation pathways exist, including reactions with acyl phosphates and α-dicarbonyls, the latter of which are involved in the formation of advanced glycation endproducts (AGEs). nih.govresearchgate.net These spontaneous reactions highlight the inherent chemical reactivity of the amino group and can influence cellular processes, particularly under conditions of metabolic stress where reactive acyl species may accumulate. researchgate.net

Table 2: Comparison of Non-Enzymatic Acylation Mechanisms nih.govresearchgate.netresearchgate.net

| Mechanism | Reactive Species | Description |

|---|---|---|

| Thioester-Dependent Acylation | Acyl-CoA (e.g., Acetyl-CoA, Succinyl-CoA) | A nucleophilic amine attacks the carbonyl of the high-energy thioester bond, forming an amide. |

| Acyl Phosphate-Dependent Acylation | Acyl Phosphates | The amine group reacts with an acyl phosphate (B84403) intermediate, leading to acylation. |

| α-Dicarbonyl-Mediated Acylation | α-Dicarbonyls (e.g., Glyoxal) | Leads to the formation of amide advanced glycation endproducts (AGEs) through complex fragmentation and isomerization reactions. |

Computational Methodologies in the Study of S 2 Aminoundecanoic Acid and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. longdom.orgnih.gov This method is pivotal in drug discovery for predicting the activity of newly designed molecules, understanding the mechanisms of action, and optimizing lead compounds to enhance efficacy. longdom.orgnih.govlkouniv.ac.in

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. The process involves several key steps:

Data Set Selection : A series of structurally related compounds with known biological activities (e.g., enzyme inhibition) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., partition coefficient) parameters. nih.gov For peptides and amino acid derivatives, specific descriptors that parameterize the side chains are often employed. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.net

For designing derivatives of (S)-2-Aminoundecanoic acid, QSAR can be a powerful tool. By systematically modifying the structure, for instance, by altering the length of the alkyl chain or introducing different functional groups, and then calculating relevant descriptors, a QSAR model could predict the resulting changes in biological activity. This allows for the in silico screening of a large number of potential derivatives, prioritizing the synthesis and experimental testing of only the most promising candidates, thereby saving significant time and resources. lkouniv.ac.in

Table 1: Generalized Workflow of a QSAR Study

| Step | Description | Example for this compound Derivatives |

|---|---|---|

| 1. Data Collection | Compile a dataset of compounds with measured biological activity (e.g., IC50 values for enzyme inhibition). | A series of N-acyl or ester derivatives of this compound with varying chain lengths and their corresponding inhibitory activity against a specific enzyme. |

| 2. Descriptor Calculation | Compute various molecular descriptors (e.g., topological, electronic, steric, hydrophobic) for each compound. | Calculation of descriptors such as LogP (hydrophobicity), molecular weight, molar refractivity (steric bulk), and electronic properties of substituents. |

| 3. Model Building | Use statistical methods (e.g., MLR, PLS) to establish a mathematical relationship between descriptors and activity. | Development of an equation: Activity = c0 + c1*(Descriptor1) + c2*(Descriptor2) + ... |

| 4. Model Validation | Assess the model's statistical significance and predictive power using internal and external validation sets. | Cross-validation (Leave-One-Out), calculation of correlation coefficient (R²), and prediction of activity for a set of compounds not used in model training. |

| 5. Derivative Design | Use the validated model to predict the activity of new, unsynthesized derivatives to guide further research. | In silico design of novel this compound analogues with optimized descriptor values for enhanced predicted activity. |

Molecular Docking and Molecular Dynamics Simulations of Amino Acid Functionalized Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as an this compound derivative, and its biological target, typically a protein or enzyme. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the active site of the receptor and scoring them based on an energy function. This allows researchers to:

Identify the most likely binding pose of the ligand.

Analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Estimate the binding free energy, which provides a measure of the ligand's affinity for the target. nih.gov

For this compound analogues, docking studies can elucidate how the long undecyl chain fits into hydrophobic pockets of a target enzyme and how the amino and carboxyl groups interact with polar residues in the active site.

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the system over time. nih.gov Starting from a docked complex, MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the flexibility of both the ligand and the protein. nih.gov Key insights from MD simulations include:

Stability of the Binding Pose : Assessing whether the ligand remains stably bound in the predicted orientation over the simulation time.

Conformational Changes : Observing how the protein and ligand adapt to each other upon binding.

Binding Free Energy Calculations : Employing more rigorous methods like MM-PBSA to calculate binding energies, which can account for solvent effects and entropic contributions. nih.gov

These simulations are crucial for understanding the dynamic nature of the interactions in amino acid functionalized systems and for validating the static picture provided by molecular docking. researchgate.netmdpi.com

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |

|---|---|---|

| Primary Goal | Predicts the static binding pose and affinity of a ligand to a receptor. | Simulates the time-dependent behavior and stability of a molecular system. |

| Time Scale | Instantaneous (a snapshot in time). | Nanoseconds to microseconds. |

| System Flexibility | Typically treats the receptor as rigid or with limited flexibility. | Both ligand and receptor are fully flexible. |

| Key Output | Binding poses, scoring functions, estimated binding affinity. | Trajectories of atomic motion, interaction energies over time, conformational changes, refined binding free energies. |

| Application | Virtual screening of large compound libraries, initial binding mode prediction. | Validation of docking results, studying protein-ligand stability, understanding dynamic conformational changes. |

Computational Mutagenesis for Rational Design

Rational design is an approach used to engineer proteins and enzymes to improve their properties, such as stability, substrate specificity, or catalytic activity. researchgate.netspringernature.com Computational mutagenesis, a key tool in rational design, involves the in silico mutation of specific amino acid residues in a protein's structure to predict the functional consequences of these changes. nih.gov

When designing an enzyme to better accommodate or act upon this compound or its analogues, computational mutagenesis can be invaluable. The process typically involves:

Identifying Target Residues : Based on molecular docking and dynamics simulations, key amino acid residues in the enzyme's active site that interact with the ligand are identified.

In Silico Mutation : The chosen residue is computationally replaced with another amino acid (e.g., alanine (B10760859) in "computational alanine scanning" or any other of the 19 standard amino acids).

Energy Calculations : The effect of the mutation on the stability of the protein and its binding affinity for the ligand is calculated. This often involves comparing the binding free energy of the ligand to the wild-type enzyme versus the mutant.

Iterative Design : This process can be repeated for multiple residues and different mutations to identify single or multiple-point mutations that are predicted to enhance the desired property.

This strategy significantly reduces the experimental effort required for site-directed mutagenesis by pre-screening potential mutations and prioritizing those most likely to yield the desired outcome. researchgate.netspringernature.com For instance, if a hydrophobic pocket is slightly too small for the undecyl chain of this compound, computational mutagenesis can help identify mutations (e.g., replacing a bulky residue like tryptophan with a smaller one like alanine) that would enlarge the pocket and potentially improve binding affinity.

Table 3: Steps in a Typical Computational Mutagenesis Study for Enzyme Redesign

| Step | Description | Rationale |

|---|---|---|

| 1. Baseline Simulation | Perform molecular docking and MD simulations of the substrate (e.g., this compound) with the wild-type enzyme. | To establish the initial binding mode and identify key interacting residues. |

| 2. Identify "Hot Spots" | Analyze the baseline simulation to pinpoint residues that make significant contributions to binding or catalysis. | These are the most promising candidates for mutagenesis. |

| 3. Perform In Silico Mutations | Create computational models of the enzyme where "hot spot" residues are replaced by other amino acids. | To generate a library of potential enzyme variants. |

| 4. Evaluate Mutants | For each mutant, repeat docking and/or MD simulations and calculate the change in binding free energy (ΔΔG). | To predict whether the mutation is beneficial, detrimental, or neutral to substrate binding or enzyme stability. |

| 5. Prioritize Candidates | Rank the mutants based on the predicted improvement in the desired property (e.g., enhanced binding affinity). | To select a small, manageable number of promising mutants for experimental validation. |

Modeling of Supramolecular Interactions and Self-Assembly Processes

This compound is an amphiphilic molecule, possessing both a hydrophilic head (the amino and carboxyl groups) and a long hydrophobic tail (the undecyl chain). Such molecules, known as peptide amphiphiles when the headgroup is a peptide, have a strong tendency to self-assemble in aqueous environments to form ordered supramolecular structures like micelles, nanofibers, or nanoribbons. northwestern.eduosti.govsemanticscholar.org Understanding and predicting these self-assembly processes is crucial for applications in biomaterials and nanotechnology.

Computational modeling, particularly using molecular dynamics simulations, is a key tool for studying these phenomena at the molecular level. osti.gov Due to the large number of molecules and the longer timescales involved in self-assembly, all-atom simulations can be computationally prohibitive. Therefore, Coarse-Grained (CG) Molecular Dynamics is often employed. northwestern.eduosti.gov In the CG approach, groups of atoms are represented as single "beads," which drastically reduces the computational cost and allows for the simulation of larger systems over longer times. osti.gov

These simulations can reveal:

The mechanisms of self-assembly, from initial aggregation to the formation of hierarchical structures. semanticscholar.org

The final morphology of the assembled nanostructures (e.g., spherical micelles, cylindrical fibers, or twisted ribbons). nih.gov

The key non-covalent interactions (hydrophobic forces, hydrogen bonding, π-π stacking, and electrostatic interactions) that drive the assembly process.

How modifications to the molecular structure, such as changing the length of the alkyl tail or the nature of the headgroup, influence the resulting supramolecular architecture. osti.govnih.gov

By modeling these processes, researchers can rationally design analogues of this compound to control their self-assembly into nanostructures with specific desired properties for various applications.

Table 4: Computational Methods for Modeling Self-Assembly

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| All-Atom MD | Every atom is explicitly simulated. | High level of chemical detail and accuracy. Can model specific hydrogen bonds and atomic interactions precisely. | Computationally expensive; limited to small systems and short timescales (nanoseconds). |

| Coarse-Grained (CG) MD | Groups of atoms are represented as single interaction sites ("beads"). | Significantly reduced computational cost; allows for simulation of larger systems and longer timescales (microseconds or more), suitable for observing self-assembly. northwestern.edu | Loss of atomic detail; interactions are averaged, and specific chemical events may not be accurately captured. |

| Monte Carlo (MC) Simulations | Uses random sampling to explore the conformational space and find low-energy states. | Efficient at exploring a wide range of configurations and overcoming energy barriers. | Does not provide dynamic (time-dependent) information about the assembly process. |

Advanced Analytical Techniques for Characterization of S 2 Aminoundecanoic Acid and Its Assemblies

Spectroscopic Methods for Structural Elucidation and Interaction Analysis (e.g., Advanced NMR Techniques, UV-Vis, Surface Plasmon Resonance)

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-2-Aminoundecanoic acid and probing the non-covalent interactions that govern its self-assembly and binding events.

Advanced NMR Techniques: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing the structure of self-assembled systems. By using selective 13C and 15N isotopic labeling, it is possible to obtain localized structural information. nih.gov NMR experiments can determine precise peak positions and line widths, which are correlated with the secondary structure and packing of the molecules within an assembly. nih.gov Multidimensional NMR spectroscopy can probe the spatial proximity between atoms, providing data to build detailed three-dimensional models of the assembled state. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for studying binding interactions. When this compound or its assemblies interact with other molecules or surfaces, changes in the electronic environment can lead to shifts in the absorption spectrum. By titrating a binding partner and monitoring the spectral changes, one can determine binding constants (Kb). For instance, in studies of similar long-chain functional molecules interacting with nanoparticles, UV-Vis spectroscopy has been used to observe changes in absorbance, indicating surface binding. nih.gov The interaction of molecules with surfaces like anatase nanoparticles can also be analyzed, where binding can be inferred from changes in the UV-Vis absorption profile. nih.gov

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique for real-time analysis of interfacial binding events. helsinki.fi In a typical SPR experiment, a surface (e.g., a gold chip) can be functionalized with a self-assembled monolayer (SAM) of a molecule like 11-mercaptoundecanoic acid, a structural analogue of this compound. nih.govmdpi.com The binding of an analyte to this functionalized surface causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. helsinki.fi This allows for the precise determination of association and dissociation rate constants, providing a full kinetic profile of the binding interaction. For example, the adsorption kinetics of thiol-containing molecules onto a gold surface can be fitted to a Langmuir kinetic model to determine the observed rate constant (k_obs). mdpi.com

Calorimetric Techniques for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful tool for the thermodynamic characterization of binding interactions in solution. wikipedia.orgmalvernpanalytical.com It directly measures the heat released or absorbed during the binding event between two molecules. malvernpanalytical.com

In a typical ITC experiment, a solution of a ligand is titrated into a sample cell containing the molecule of interest, such as a self-assembly of this compound or a protein it might bind to. The resulting heat change is measured after each injection. The data are then plotted as heat per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields key thermodynamic parameters. malvernpanalytical.comharvard.edu

The primary parameters obtained from a single ITC experiment are:

Binding Affinity (K_D): The dissociation constant, which is a measure of the binding strength.

Stoichiometry (n): The molar ratio of the interacting molecules in the complex.

Enthalpy of Binding (ΔH): The heat change associated with the formation of the complex.

From these directly measured values, other fundamental thermodynamic parameters can be calculated:

Gibbs Free Energy of Binding (ΔG): Calculated using the equation ΔG = -RTln(K_A), where K_A is the association constant (1/K_D).

Entropy of Binding (ΔS): Calculated from the relationship ΔG = ΔH - TΔS.

These parameters provide a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions). For example, studies on the binding of peptides to lipid membranes have shown endothermic binding enthalpies (positive ΔH) but favorable (negative) free energies of binding, indicating the process is entropically driven. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 ± 0.05 | - |

| Binding Affinity (K_D) | 5.2 ± 0.3 | μM |

| Enthalpy (ΔH) | -8.7 ± 0.4 | kcal/mol |

| Entropy (ΔS) | -5.5 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -7.1 | kcal/mol |

Microscopy Techniques for Morphological Analysis of Self-Assembled Systems

Microscopy techniques are essential for visualizing the morphology and structure of this compound assemblies at the nanoscale.

Scanning Force Microscopy (SFM): Also known as Atomic Force Microscopy (AFM), this technique provides high-resolution, three-dimensional images of surfaces. nsf.gov A sharp tip mounted on a flexible cantilever is scanned across the sample surface, and the deflection of the cantilever due to tip-sample interactions is used to construct a topographical image. nsf.gov SFM is particularly useful for characterizing self-assembled monolayers (SAMs). harvard.edu Chemical Force Microscopy (CFM), a variant of SFM, uses a chemically functionalized tip to probe specific intermolecular interactions and map the chemical composition of a surface. ntu.edu.sg For instance, CFM has been used to perform "force titration" on amino-terminated SAMs by measuring the adhesion force between the tip and the surface as a function of pH, allowing for the determination of the surface pK_1/2 value. ntu.edu.sgresearchgate.net This approach could be directly applied to characterize the surface of this compound assemblies.

Wide-Angle X-ray Diffraction (WAXD): Also referred to as Wide-Angle X-ray Scattering (WAXS), this technique is used to probe the ordered, crystalline structures within a material at the atomic to nanometer scale. ndhu.edu.twwikipedia.org When a beam of X-rays is directed at a sample, the X-rays are diffracted by the crystalline domains in a predictable pattern of peaks. wikipedia.org The positions and intensities of these Bragg peaks provide information about the d-spacing (the distance between crystal planes), which is a unique fingerprint for a specific crystalline arrangement. wikipedia.org WAXD is commonly used to determine the degree of crystallinity and phase composition of materials like polymers and can be applied to analyze the packing of this compound molecules within self-assembled fibers or gels. ndhu.edu.tw The chirality of the constituent molecules, such as the (S)-configuration of 2-aminoundecanoic acid, can significantly influence the resulting supramolecular architecture and is readily probed by WAXD. nih.gov

Chromatographic Methods for Product Detection and Quantification

Chromatographic methods are fundamental for the separation, detection, and quantification of this compound in various matrices.

LC-based ELSD detection: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a powerful technique for analyzing compounds that lack a strong UV-absorbing chromophore, such as this compound. nih.govsedere.com The principle of ELSD involves three stages: nebulization of the column eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. sedere.com The detector response is proportional to the mass of the analyte.

This method can be used in gradient elution mode, making it versatile for complex samples. nih.gov For the quantification of underivatized amino acids, HPLC-ELSD provides good linearity over a defined concentration range when plotted as the logarithm of the peak area versus the logarithm of the mass. nih.gov The choice of volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is critical to avoid high background noise and ensure method robustness. nih.gov

| Parameter | Typical Value |

|---|---|

| Linear Range | 30 - 300 mg/L |

| Limit of Detection (LOD) | 24 - 100 ng (on-column) |

| Detector Drift Tube Temperature | 40 - 70 °C |

| Nebulizing Gas (N₂) Pressure | 2.0 - 3.5 bar |

| Average Recovery | 90.6% - 106.0% |

Future Research Directions and Emerging Applications of S 2 Aminoundecanoic Acid

Exploration of Novel Synthetic Pathways for Scalable and Sustainable Production

The future availability of (S)-2-aminoundecanoic acid for large-scale applications hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research is moving beyond traditional chemical syntheses, which often involve harsh conditions and generate significant waste, towards greener and more sustainable alternatives.

A primary focus is the application of biocatalysis , which utilizes enzymes to perform highly specific chemical transformations. Enzymes such as transaminases are being explored for the asymmetric amination of corresponding keto-acids. For instance, a transaminase from Chromobacterium violaceum has been successfully used to produce the shorter-chain analogue, (S)-2-aminooctanoic acid, with high enantiomeric excess (>98%) and conversion efficiencies ranging from 52-80% nih.gov. Future work will likely involve screening for or engineering novel transaminases or other enzymes like L-amino acid dehydrogenases that exhibit high activity and selectivity for the 11-carbon backbone of this compound's precursor.

Chemoenzymatic approaches represent another promising avenue. These multi-step processes combine the advantages of both chemical and enzymatic reactions. A potential pathway could involve the biocatalytic conversion of renewable feedstocks, such as fatty acids from plant oils, into an ω-hydroxycarboxylic acid, followed by a series of enzymatic oxidations and aminations to yield the final product researchgate.netrsc.orgewha.ac.kr. The use of whole-cell biocatalysts, which can regenerate necessary cofactors internally, is a particularly attractive strategy for improving the economic viability of such processes nih.gov.

Furthermore, principles of green chemistry are being integrated into synthetic design to minimize environmental impact. This includes the use of safer, renewable solvents, reducing the number of synthetic steps to improve atom economy, and employing catalytic methods to reduce waste nih.govunibo.itnih.govrsc.org. For example, enzymatic methods for direct amide bond formation using lipases in green solvents like cyclopentyl methyl ether are being developed and could be adapted for derivatization or polymerization of this compound nih.govnih.gov.

The table below summarizes potential enzymatic approaches for the sustainable synthesis of this compound.

| Enzyme Class | Precursor Molecule | Reaction Type | Potential Advantages |

| Transaminase | 2-Oxoundecanoic acid | Asymmetric Amination | High enantioselectivity, mild reaction conditions |

| L-Amino Acid Dehydrogenase | 2-Oxoundecanoic acid | Reductive Amination | High stereospecificity, potential for cofactor recycling |

| Lipase/Amidase | Racemic 2-Aminoundecanoic acid ester | Kinetic Resolution | Enantiomeric separation, mild conditions |

| Multi-enzyme Cascade | Undecanoic acid or related fatty acid | Oxidation & Amination | Use of renewable feedstocks, integrated process |

Rational Design of Next-Generation Functional Materials with Tailored Chiral Properties

The chirality and amphiphilic nature of this compound make it an exceptional building block for the rational design of advanced functional materials. Its ability to self-assemble into ordered supramolecular structures is a key area of future research.

The incorporation of this compound into chiral polymers is expected to yield materials with unique optical and recognition properties. Polymers functionalized with chiral amino acids in their side chains can exhibit stimuli-responsiveness and tunable chiroptical characteristics mdpi.commdpi.com. Future research will likely focus on polymerizing this compound or its derivatives to create helical polymers capable of chiral recognition, enantioselective separation, or acting as circularly polarized luminescence (CPL) emitters mdpi.com.

Moreover, the self-assembly of this compound derivatives into supramolecular gels and liquid crystals is a burgeoning field. The long alkyl chain promotes hydrophobic interactions, while the amino and carboxylic acid groups can form extensive hydrogen-bonding networks. The stereochemistry at the α-carbon will direct the handedness of the resulting assemblies, leading to the formation of chiral nanofibers, ribbons, or helical structures. Research on the achiral analogue, 11-aminoundecanoic acid, has already demonstrated its utility in forming organogelators researchgate.net. The introduction of the chiral center in this compound is expected to provide greater control over the morphology and properties of these self-assembled materials, making them suitable for applications in catalysis and sensing.

The table below outlines potential functional materials derived from this compound and their prospective applications.

| Material Type | Key Property | Potential Application |

| Chiral Polymers | Chiroptical Activity | Enantioselective Sensors, Circularly Polarized Emitters |

| Supramolecular Gels | Chirality, Stimuli-Responsiveness | Smart Materials, Asymmetric Catalysis |

| Self-Assembled Monolayers | Chiral Surface | Chiral Separation Membranes, Enantioselective Electrodes |

| Liquid Crystals | Anisotropic Chirality | Optical Switches, Display Technologies |

Advanced Bioconjugation Strategies for Specific Molecular Recognition and Delivery System Design (Non-Human Context)

The unique structure of this compound, with its functional head group and long lipid tail, makes it an intriguing candidate for advanced bioconjugation strategies, particularly for applications in molecular recognition and the design of delivery systems outside of human therapeutic contexts.

Future research will explore the use of this compound as a chiral lipid anchor for immobilizing biomolecules onto surfaces or nanoparticles. By conjugating proteins, enzymes, or nucleic acids to this molecule, their orientation and spacing can be precisely controlled. This is critical for developing highly sensitive and specific biosensors or for creating affinity chromatography materials for the separation of chiral molecules. The long undecyl chain can insert into lipid membranes or adsorb onto hydrophobic surfaces, while the amino or carboxyl group provides a reactive handle for covalent attachment.

In the realm of delivery systems for agricultural or environmental applications, this compound could be a key component of lipid nanoparticles (LNPs) or vesicles designed for the targeted delivery of pesticides, fertilizers, or bioremediation agents nih.gov. The chirality of the amino acid could influence the packing of lipids in the nanoparticle, potentially affecting its stability, loading capacity, and interaction with target organisms or environments. The development of amino lipids has been shown to improve the efficiency and tolerability of LNP systems in non-human primates, and mechanistic studies indicate that this can be attributed to enhanced endosomal escape nih.gov.

The table below details potential bioconjugation applications for this compound in non-human contexts.

| Application Area | Conjugation Strategy | Function of this compound |

| Biosensors | Covalent attachment to sensor surface | Chiral anchor for orienting bioreceptors |

| Affinity Chromatography | Immobilization on a solid support | Chiral stationary phase for enantioseparation |

| Agricultural Delivery | Incorporation into lipid nanoparticles | Structural component for targeted release of agrochemicals |

| Bioremediation | Formulation with microorganisms/enzymes | Delivery vehicle for environmental cleanup agents |

Integration in Bio-inspired and Biomimetic Systems

The self-assembly properties of this compound make it an ideal candidate for the construction of bio-inspired and biomimetic systems that mimic the structure and function of biological materials nih.govnih.gov. Its amphiphilic and chiral nature allows it to replicate aspects of lipids and proteins simultaneously.

A significant area of future research is the use of this compound to create biomimetic membranes and vesicles . Unlike natural phospholipids, which are achiral at the glycerol (B35011) backbone, vesicles formed from chiral amphiphiles like this compound could exhibit chiral recognition at the membrane surface. This could lead to synthetic cells or protocells with the ability to selectively interact with and transport chiral molecules across their membranes. Computational design of self-assembling peptides has already been used to create robust peptide vesicles as an alternative to lipid-based systems rsc.org.

Furthermore, the propensity of chiral amino acids to form ordered, fibrous structures through self-assembly can be harnessed to create bio-inspired hydrogels and scaffolds for applications in areas such as soft robotics or as matrices for enzyme immobilization beilstein-journals.orgd-nb.infonih.gov. The mechanical properties and stability of these materials could be tuned by controlling the self-assembly conditions, and the inherent chirality could be used to direct the growth or activity of encapsulated components. The self-assembly of peptides and amino acids is a powerful "bottom-up" strategy for constructing such supramolecular materials nih.gov.

The table below presents potential applications of this compound in bio-inspired and biomimetic systems.

| Biomimetic System | Role of this compound | Potential Functionality |

| Chiral Vesicles/Membranes | Amphiphilic building block | Enantioselective transport, molecular recognition |

| Fibrillar Hydrogels | Self-assembling monomer | Scaffolds for enzyme immobilization, soft actuators |

| Catalytic Nanostructures | Template for nanoparticle synthesis | Chiral environment for asymmetric catalysis |

| Bio-inspired Interfaces | Component of surface coatings | Control of wetting and adhesion properties |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

To fully unlock the potential of this compound, a deeper mechanistic understanding of its self-assembly behavior and chiral recognition capabilities is essential. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with powerful computational modeling.

Experimental studies will employ techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy to probe the chiral organization of this compound in its self-assembled states. Cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) will be crucial for visualizing the morphology of the resulting nanostructures at high resolution.

Concurrently, computational modeling , including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, will provide invaluable insights at the atomic level nih.gov. Coarse-grained MD simulations can model the self-assembly process over longer timescales, revealing the thermodynamic and kinetic factors that govern the formation of different structures nih.gov. All-atom simulations can then be used to examine the specific intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize these assemblies. Such combined experimental and computational strategies have already been successfully used to elucidate the self-assembly of other peptide-based systems nih.gov.

This synergistic approach will enable researchers to establish clear structure-property relationships, allowing for the predictive design of materials based on this compound with precisely tailored functionalities.

The table below lists integrated approaches to study this compound.

| Research Question | Experimental Technique(s) | Computational Method(s) | Expected Outcome |

| Chiral Self-Assembly Pathway | CD/VCD Spectroscopy, Time-resolved Scattering | Coarse-Grained Molecular Dynamics | Elucidation of kinetic and thermodynamic driving forces |

| Structure of Nanofibers | Cryo-TEM, AFM, X-ray Diffraction | All-Atom Molecular Dynamics, DFT | Atomic-resolution models of self-assembled structures |

| Chiral Recognition Mechanism | Capillary Electrophoresis, Isothermal Titration Calorimetry | Docking Studies, Free Energy Calculations | Quantification of binding affinities and identification of key interactions |

| Mechanical Properties of Gels | Rheology, Nanoindentation | Steered Molecular Dynamics | Correlation of molecular structure with macroscopic material properties |

Q & A

Q. What are the established synthetic routes for (S)-2-aminoundecanoic acid, and how can enantiomeric purity be optimized?

this compound is synthesized via asymmetric catalysis or enzymatic resolution of racemic mixtures. Chiral auxiliaries, such as Fmoc-protected intermediates, are commonly used to ensure stereochemical integrity during solid-phase peptide synthesis . Enantiomeric purity (>98%) is typically verified using chiral HPLC or circular dichroism (CD) spectroscopy. Contaminants from incomplete resolution can skew biological activity, necessitating iterative recrystallization or preparative chromatography .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. The α-proton adjacent to the amino group typically resonates at δ 3.2–3.5 ppm in -NMR, while the carboxyl carbon appears near δ 175 ppm in -NMR. Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]⁺ at m/z 216.3 for ) . Purity (>95%) is validated via reverse-phase HPLC with UV detection at 214 nm .

Q. What are the primary biological roles of this compound in cellular systems?